3-bromo-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3-bromo-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrFN3O2/c20-15-3-1-2-14(12-15)19(26)22-10-11-24-18(25)9-8-17(23-24)13-4-6-16(21)7-5-13/h1-9,12H,10-11H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMVQTNXISJLBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinone intermediate, which is then coupled with the appropriate bromo-benzamide derivative. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromo group, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3-bromo-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituted Benzamides with Pyridinyl Groups
Compound 35 (4-bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide)
- Structure: Features a bromo-fluorobenzamide linked to a 6-methylpyridinyl group instead of a pyridazinone-ethyl chain.
- Synthesis : Yield of 81% via coupling of 4-bromo-3-fluorobenzoic acid with 6-methylpyridin-2-amine .
- Spectral Data : $^1$H NMR shows aromatic protons between δ 7.57–8.15 ppm, with GC-MS confirming a molecular ion at m/z 310.
Compound 36 (3-bromo-5-fluoro-N-(6-methylpyridin-2-yl)-benzamide)
Pyridazinone Derivatives with Piperazine Substitutions
Ethyl 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate (3)
Benzamide Derivatives with Heterocyclic Modifications
3-{2-[1-(2-amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide (155)
- Structure: Combines a quinazolinone core with a purine-aminoethyl chain and benzamide.
- Molecular Weight : m/z 455 (M+H), significantly higher than the target compound (estimated ~430–450 g/mol).
- Key Difference: The purine-quinazolinone system may target kinases, whereas the pyridazinone in the target compound could favor protease or phosphatase inhibition .
Bromo/Fluoro-Substituted Agrochemistry Compounds
3-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
- Structure : Pyrazole-based benzamide with chloro and methylcarbamoyl groups.
- Key Difference: The pyrazole ring’s smaller size and different dipole moment compared to pyridazinone may reduce binding affinity in biological systems .
Structural and Functional Analysis
Table 1: Key Comparisons of Structural Features
Biological Activity
The compound 3-bromo-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a derivative of pyridazinone, a class known for its diverse biological activities. This article delves into the biological activity of this compound, synthesizing current research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 396.27 g/mol. The structure features a bromine atom, a fluorophenyl group, and a pyridazinone moiety, which contribute to its potential pharmacological properties.
1. Antimicrobial Activity
Research indicates that compounds with similar structural features to this compound exhibit antimicrobial properties. For instance, derivatives of pyridazinones have been shown to inhibit bacterial growth effectively due to their ability to interfere with bacterial cell wall synthesis and other metabolic pathways .
2. Anti-inflammatory Effects
Compounds within the pyridazinone class have demonstrated anti-inflammatory activity. The presence of the fluorophenyl group may enhance the compound's interaction with inflammatory pathways, potentially leading to reduced production of pro-inflammatory cytokines .
3. Antitumor Properties
Similar derivatives have also been evaluated for their antitumor effects. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic signaling pathways and inhibition of cell proliferation .
Case Study 1: Synthesis and Evaluation
A study synthesized several pyridazinone derivatives, including those structurally related to this compound). The synthesized compounds were evaluated for their biological activity against various cancer cell lines, showing promising results in inhibiting tumor growth .
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of pyridazinone derivatives. It was found that modifications in the aromatic rings significantly influenced biological activity, particularly in terms of lipophilicity and binding affinity to target proteins involved in disease processes .
Comparative Analysis
The following table summarizes the biological activities of various structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-amino-N-{2-[3-(4-fluorophenyl)-6-oxo-pyridazin-1(2H)-yl]ethyl}benzamide | Contains an amino group instead of bromo | Antimicrobial |
| 3-bromo-N-{2-[3-(4-methoxyphenyl)-6-oxo-pyridazin-1(2H)-yl]ethyl}benzamide | Different substituent on phenyl ring | Anti-inflammatory |
| 4-chloro-N-{2-[3-(3-fluorophenyl)-6-oxo-pyridazin-1(2H)-yl]ethyl}benzamide | Chlorine substituent instead of bromo | Antitumor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
